molecular formula C16H20N2O2 B1211821 N-(1-adamantyl)-5-hydroxy-3-pyridinecarboxamide

N-(1-adamantyl)-5-hydroxy-3-pyridinecarboxamide

Cat. No. B1211821
M. Wt: 272.34 g/mol
InChI Key: WFNXVOCHFYIBDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantyl)-5-hydroxy-3-pyridinecarboxamide is a pyridinecarboxamide. It derives from a nicotinamide.

Scientific Research Applications

Cancer Research

N-(1-adamantyl)-5-hydroxy-3-pyridinecarboxamide and its derivatives have been studied for their potential in cancer treatment. For instance, certain analogues of this compound have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells. The introduction of nitrogen atoms into these compounds has been observed to enhance their biological activities, making them promising candidates for acute myeloid leukemia treatment (Xia et al., 2011).

Material Science

In material science, N-(1-adamantyl)-5-hydroxy-3-pyridinecarboxamide derivatives have been used in the synthesis of new polyamide-imides. These materials exhibit high glass transition temperatures and good thermal stability, which are crucial properties for advanced material applications (Liaw & Liaw, 2001).

Antidiabetic Research

This compound has also been explored in the context of diabetes treatment. Specifically, it has shown potential as a dipeptidyl peptidase IV (DPP-IV) inhibitor, indicating its usefulness in developing treatments for type 2 diabetes. The pharmacological profile suggests potent antihyperglycemic activity with potential for once-a-day administration (Villhauer et al., 2003).

Antimicrobial and Anti-Inflammatory Research

Research has also focused on the synthesis and characterization of new polyamides containing adamantyl and diamantyl moieties, which have potential antimicrobial and anti-inflammatory applications. These compounds have demonstrated activity against various bacteria and fungi, along with promising anti-inflammatory properties in vivo (Kadi et al., 2007).

Metabolism and Pharmacokinetics

The compound and its derivatives have been subjects of metabolism studies. These studies provide insights into the bioavailability and pharmacokinetics of the compound, which are essential for drug development. Understanding how the compound is metabolized in the body helps in designing more effective and safer pharmaceuticals (Sobolevsky et al., 2015).

properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

N-(1-adamantyl)-5-hydroxypyridine-3-carboxamide

InChI

InChI=1S/C16H20N2O2/c19-14-4-13(8-17-9-14)15(20)18-16-5-10-1-11(6-16)3-12(2-10)7-16/h4,8-12,19H,1-3,5-7H2,(H,18,20)

InChI Key

WFNXVOCHFYIBDP-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CN=C4)O

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CN=C4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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